Cas no 848635-49-4 (1-(9H-purin-6-yl)-4-Piperidinamine)

1-(9H-purin-6-yl)-4-Piperidinamine 化学的及び物理的性質
名前と識別子
-
- 1-(9H-purin-6-yl)-4-Piperidinamine
- SB74392
- AKOS040850245
- Q27462833
- 848635-49-4
- M02
- CHEMBL261260
- BDBM50376077
- 1-(9H-purin-6-yl)piperidin-4-amine
- EN300-69038
- AKOS000184032
- SCHEMBL1003057
- 1-(1H-Purin-6-yl)piperidin-4-amine
-
- インチ: InChI=1S/C10H14N6/c11-7-1-3-16(4-2-7)10-8-9(13-5-12-8)14-6-15-10/h5-7H,1-4,11H2,(H,12,13,14,15)
- InChIKey: HPTRRFNSSSRNEL-UHFFFAOYSA-N
- ほほえんだ: C1CN(CCC1N)C2=NC=NC3=C2NC=N3
計算された属性
- せいみつぶんしりょう: 218.12799447g/mol
- どういたいしつりょう: 218.12799447g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 240
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.7Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
1-(9H-purin-6-yl)-4-Piperidinamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-69038-0.25g |
1-(1H-purin-6-yl)piperidin-4-amine |
848635-49-4 | 0.25g |
$407.0 | 2023-06-08 | ||
Enamine | EN300-69038-0.5g |
1-(1H-purin-6-yl)piperidin-4-amine |
848635-49-4 | 0.5g |
$425.0 | 2023-06-08 | ||
Enamine | EN300-69038-10.0g |
1-(1H-purin-6-yl)piperidin-4-amine |
848635-49-4 | 10g |
$1900.0 | 2023-06-08 | ||
Enamine | EN300-69038-5.0g |
1-(1H-purin-6-yl)piperidin-4-amine |
848635-49-4 | 5g |
$1280.0 | 2023-06-08 | ||
Enamine | EN300-69038-1.0g |
1-(1H-purin-6-yl)piperidin-4-amine |
848635-49-4 | 1g |
$442.0 | 2023-06-08 | ||
Enamine | EN300-69038-0.05g |
1-(1H-purin-6-yl)piperidin-4-amine |
848635-49-4 | 0.05g |
$372.0 | 2023-06-08 | ||
Enamine | EN300-69038-2.5g |
1-(1H-purin-6-yl)piperidin-4-amine |
848635-49-4 | 2.5g |
$867.0 | 2023-06-08 | ||
Enamine | EN300-69038-0.1g |
1-(1H-purin-6-yl)piperidin-4-amine |
848635-49-4 | 0.1g |
$389.0 | 2023-06-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1554917-1g |
1-(9H-purin-6-yl)piperidin-4-amine |
848635-49-4 | 98% | 1g |
¥3312.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1554917-5g |
1-(9H-purin-6-yl)piperidin-4-amine |
848635-49-4 | 98% | 5g |
¥9625.00 | 2024-07-28 |
1-(9H-purin-6-yl)-4-Piperidinamine 関連文献
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
1-(9H-purin-6-yl)-4-Piperidinamineに関する追加情報
Introduction to 1-(9H-purin-6-yl)-4-Piperidinamine (CAS No. 848635-49-4) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
1-(9H-purin-6-yl)-4-Piperidinamine, identified by its CAS number 848635-49-4, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the purine derivatives family, which is well-known for its biological significance and role in various pharmacological interventions. The presence of both a purine ring and a piperidine moiety in its molecular structure endows it with distinctive chemical and biological characteristics that make it a promising candidate for further research and development.
The molecular framework of 1-(9H-purin-6-yl)-4-Piperidinamine consists of a 9H-purine core substituted at the 6-position with an amine group, which is further connected to a piperidine ring at the 4-position. This specific arrangement facilitates various interactions with biological targets, making it an attractive scaffold for drug design. The compound’s ability to engage with multiple binding sites on proteins and enzymes has been a focal point in recent studies, particularly in the context of developing novel therapeutic agents.
In recent years, there has been a surge in research focused on purine derivatives due to their broad spectrum of biological activities. 1-(9H-purin-6-yl)-4-Piperidinamine has been investigated for its potential role in modulating enzymatic pathways and interacting with nucleic acid-binding proteins. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain kinases and other enzymes implicated in cellular signaling pathways associated with cancer and inflammation. These findings have prompted further exploration into its pharmacological profile and mechanism of action.
The synthesis of 1-(9H-purin-6-yl)-4-Piperidinamine has been optimized to ensure high yield and purity, which are critical for both preclinical and clinical studies. Advanced synthetic methodologies have been employed to introduce the necessary functional groups while maintaining the structural integrity of the purine core. This has enabled researchers to produce sufficient quantities of the compound for detailed pharmacological characterization.
One of the most compelling aspects of 1-(9H-purin-6-yl)-4-Piperidinamine is its potential as a lead compound for drug discovery. Its structural features allow for modifications that can enhance its binding affinity and selectivity towards specific biological targets. For instance, computational modeling studies have identified key residues on target proteins that interact with the purine and piperidine moieties of this compound. These insights have guided the design of analogs with improved pharmacokinetic properties.
Current research is also exploring the role of 1-(9H-purin-6-yl)-4-Piperidinamine in addressing neurological disorders. The compound’s ability to cross the blood-brain barrier has made it a candidate for investigating its effects on neurotransmitter systems. Early findings suggest that it may interact with receptors and transporters involved in mood regulation and cognitive function, offering potential therapeutic benefits in conditions such as depression and neurodegenerative diseases.
The development of novel antiviral agents has been another area where 1-(9H-purin-6-yl)-4-Piperidinamine has shown promise. Its structural similarity to known antiviral compounds suggests that it may interfere with viral replication by inhibiting essential enzymes or proteins. Preliminary in vitro assays have demonstrated activity against certain viral strains, although further studies are needed to confirm these effects in vivo.
Environmental considerations have also been taken into account during the synthesis and handling of 1-(9H-purin-6-yl)-4-Piperidinamine. Efforts have been made to minimize waste generation and optimize reaction conditions for sustainability. Green chemistry principles have been integrated into synthetic protocols, ensuring that the production process is environmentally friendly while maintaining high efficiency.
The future prospects for 1-(9H-purin-6-yl)-4-Piperidinamine are promising, with ongoing research aimed at elucidating its full pharmacological potential. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of laboratory findings into clinical applications. As our understanding of biological pathways continues to expand, compounds like 1-(9H-purin-6-yl)-4-Piperidinamine will play an increasingly important role in addressing unmet medical needs.
In conclusion, 1-(9H-purin-6-yl)-4-Piperidinamine (CAS No. 848635-49-4) represents a significant advancement in medicinal chemistry, offering a versatile scaffold for developing novel therapeutic agents. Its unique structural features, combined with promising preclinical data, position it as a valuable compound for further investigation across multiple disease areas. As research progresses, we can anticipate new insights into its mechanisms of action and expanded therapeutic applications.
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